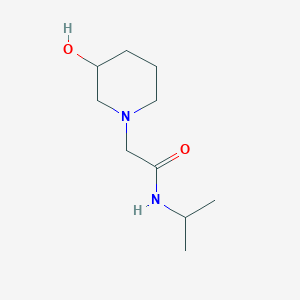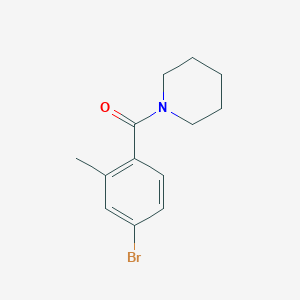
1-(4-Bromo-2-methylbenzoyl)-piperidine
概要
説明
1-(4-Bromo-2-methylbenzoyl)-piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a bromine atom and a methyl group attached to a benzoyl moiety, which is further connected to a piperidine ring
準備方法
The synthesis of 1-(4-Bromo-2-methylbenzoyl)-piperidine typically involves the acylation of piperidine with 4-bromo-2-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
1-(4-Bromo-2-methylbenzoyl)-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions for these reactions include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and controlled temperatures to ensure selective transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Bromo-2-methylbenzoyl)-piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving piperidine derivatives.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(4-Bromo-2-methylbenzoyl)-piperidine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the benzoyl moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The piperidine ring provides structural stability and influences the overall conformation of the molecule, affecting its binding affinity and specificity.
類似化合物との比較
Similar compounds to 1-(4-Bromo-2-methylbenzoyl)-piperidine include:
1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine: This compound has a similar structure but with a piperazine ring instead of a piperidine ring.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: This compound has a similar benzoyl moiety but with a methylsulfonyl group instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
(4-bromo-2-methylphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10-9-11(14)5-6-12(10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGQBCIOHHYQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
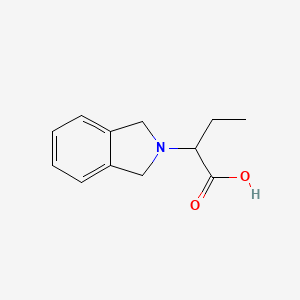
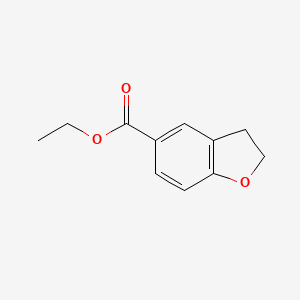
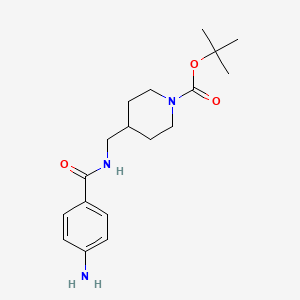

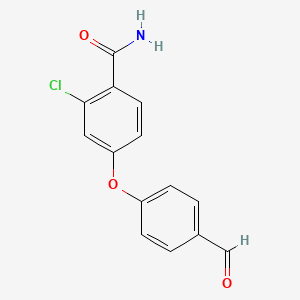
![6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide](/img/structure/B1465311.png)
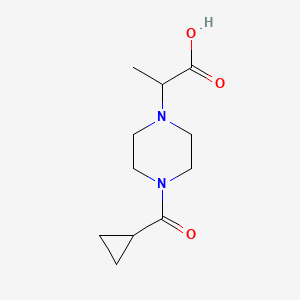
![1-[(Phenylamino)methyl]cyclohexan-1-ol](/img/structure/B1465315.png)
![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465317.png)
![[2-(Furan-3-yl)phenyl]methanamine](/img/structure/B1465321.png)

![{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1465325.png)
![10-chloro-2-(chloromethyl)pyrimido[1,2-b]indazol-4(6H)-one](/img/structure/B1465326.png)
